molecular formula C24H14Cl4N4S2 B2800521 4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 956738-22-0

4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

Cat. No. B2800521
CAS RN: 956738-22-0
M. Wt: 564.32
InChI Key: VBZAXSLYILKJHC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is a useful research compound. Its molecular formula is C24H14Cl4N4S2 and its molecular weight is 564.32. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds with structural similarities, including various pyrazole and thiazole derivatives, have been explored for their antiviral and antimicrobial properties. For example, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide showed potential anti-tobacco mosaic virus activity, indicating potential for antiviral applications (Zhuo Chen et al., 2010). Similarly, novel pyrazole derivatives have been evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than reference drugs, suggesting their potential in antimicrobial and anticancer research (H. Hafez et al., 2016).

Anticancer Applications

The exploration of pyrazole and thiazole derivatives extends into anticancer research as well. A study on a series of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with various pharmacophores showed promising broad-spectrum antitumor activity against tested subpanel tumor cell lines (Sherif A F Rostom, 2006). This suggests that derivatives of the compound may also hold potential for developing new anticancer agents.

Molecular Docking and Quantum Chemical Calculations

The utility of similar compounds in molecular docking and quantum chemical calculations has been demonstrated, which is crucial for understanding interaction mechanisms with biological targets. Studies involving quantum chemical methods and vibrational spectral techniques have been employed to analyze compounds for their antimicrobial activity and binding energy with different proteins, providing a basis for the development of new therapeutic agents (A. Viji et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of similar compounds are fundamental aspects of chemical research, providing insights into the properties and potential applications of these molecules. For example, the synthesis of isostructural compounds with pyrazole and thiazole units has been reported, with their structure determined by single crystal diffraction, highlighting the importance of these studies in the development of new materials with potential applications in various fields (B. Kariuki et al., 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4N4S2/c25-14-3-1-13(2-4-14)19-12-30-32(22(19)29)24-31-21(18-10-7-16(27)11-20(18)28)23(34-24)33-17-8-5-15(26)6-9-17/h1-12H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZAXSLYILKJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

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